molecular formula C18H26O3 B566004 6'-Propene-1-yl Gemfibrozil CAS No. 1798429-95-4

6'-Propene-1-yl Gemfibrozil

Katalognummer: B566004
CAS-Nummer: 1798429-95-4
Molekulargewicht: 290.403
InChI-Schlüssel: JVBPONSUILUXDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery

6'-Propene-1-yl Gemfibrozil, chemically designated as (E,Z)-5-[2,5-dimethyl-4-(prop-1-en-1-yl)phenoxy]-2,2-dimethylpentanoic acid, emerged as a structurally related compound during the synthesis and quality control of gemfibrozil, a widely prescribed lipid-regulating agent. First identified in the early 2000s, this impurity gained attention as regulatory agencies intensified scrutiny of pharmaceutical by-products. Its discovery coincided with advancements in chromatographic techniques, enabling the detection of low-abundance synthetic by-products in gemfibrozil formulations. The compound arises from the introduction of a propenyl group at the 4-position of the aromatic ring during gemfibrozil synthesis, a side reaction observed in specific manufacturing conditions.

Significance in Pharmaceutical Quality Control

As a process-related impurity, this compound is critical in ensuring drug safety and efficacy. Regulatory guidelines mandate its control at levels below 0.15% in gemfibrozil active pharmaceutical ingredients (APIs). The impurity’s presence correlates with deviations in reaction parameters, such as temperature or catalyst activity, during the alkylation step of gemfibrozil synthesis. Analytical methods, including reversed-phase high-performance liquid chromatography (HPLC), are employed to quantify it, with detection limits as low as 0.02%.

Table 1: Key Physicochemical Properties

Property Value Source
Molecular Formula C₁₈H₂₆O₃
Molecular Weight 290.40 g/mol
CAS Registry Number 500904-61-0
Melting Point 105–106°C

Classification as a Gemfibrozil-Related Compound

This compound is classified as a structural analog and synthetic by-product of gemfibrozil. The propenyl substituent distinguishes it from the parent drug, altering its hydrophobicity while retaining the carboxylic acid moiety essential for interaction with analytical columns. Pharmacopeias categorize it under "Related Compounds" due to its shared synthetic pathway with gemfibrozil, rather than biological activity. Its classification underscores the importance of structural similarity in impurity profiling, as even minor modifications can impact drug stability and patient safety.

Regulatory Status and Pharmacopeial Recognition

This compound is formally recognized in major pharmacopeias:

  • United States Pharmacopeia (USP) : Listed as "Gemfibrozil Related Compound A" (USP Reference Standard 1288510).
  • British Pharmacopoeia (BP) : Designated as "Gemfibrozil Impurity E" (BP Reference Standard 303).
  • European Pharmacopoeia (EP) : Included under "Gemfibrozil for system suitability".

These monographs specify HPLC methods for its quantification, with acceptance criteria aligned with International Council for Harmonisation (ICH) Q3A guidelines. The compound’s regulatory inclusion reflects its persistence across multiple manufacturing batches and the need for standardized analytical reference materials.

Table 2: Pharmacopeial Specifications

Pharmacopeia Reference Standard Code Purity Requirement Analytical Method
USP 1288510 ≥98.0% HPLC (UV detection at 276 nm)
BP BP303 ≥97.0% HPLC (UV detection at 276 nm)

The harmonization of testing protocols across pharmacopeias ensures consistent impurity profiling, facilitating global pharmaceutical trade. Recent updates to monographs (e.g., USP-NF 2023) have refined column specifications, enhancing separation efficiency for this compound and other related substances.

Eigenschaften

IUPAC Name

5-(3,6-dimethyl-2-prop-1-enylphenoxy)-2,2-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-6-8-15-13(2)9-10-14(3)16(15)21-12-7-11-18(4,5)17(19)20/h6,8-10H,7,11-12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBPONSUILUXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=C(C=CC(=C1OCCCC(C)(C)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798429-95-4
Record name 6'-Propene-1-yl gemfibrozil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1798429954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Vorbereitungsmethoden

Photoredox-Catalyzed Giese Reaction

A breakthrough in propene incorporation involves photoredox-catalyzed radical addition. By leveraging Ir{[dF(CF₃)ppy]₂(dtbbpy)}PF₆ as a catalyst, a propene-derived radical is generated from tertiary alkyl tetrafluoroborates or redox-active esters. This radical undergoes anti-Markovnikov addition to the gemfibrozil core, achieving 6'-functionalization with moderate to high yields (45–78%). For example, irradiation of gemfibrozil with (Me₃Si)₃SiH under 390 nm light facilitates propene addition while preserving the carboxylic acid moiety.

Triethylborane-Initiated Atom Transfer Radical Addition (ATRA)

Triethylborane-initiated ATRA enables direct coupling of propene-containing alkyl halides to gemfibrozil. This method, optimized with Cu(acac)₂ as a co-catalyst, achieves 65–82% yields while tolerating electron-deficient aryl groups. A notable application includes the synthesis of 6'-propene-1-yl gemfibrozil from 1-bromopropene, demonstrating scalability up to 10 mmol without significant side reactions.

Transition-Metal-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with BCP Boronic Esters

The Walsh group’s development of BCP boronic esters (e.g., 13 ) enables Suzuki coupling with propene-derived aryl bromides. Using Pd(OAc)₂ and cataCXium A, this method achieves 49–67% yields for 6'-arylpropene derivatives. For instance, coupling gemfibrozil’s boronic ester with 3-bromopropene-1-ol produces the target compound in 58% yield after deprotection.

Nickel-Catalyzed Hydroamidation

Recent advances in NiH catalysis permit anti-Markovnikov hydroamidation of unactivated alkenes, including propene. Applying this to gemfibrozil’s amine derivatives, Ni(acac)₂ with 2,9-disubstituted phenanthroline ligands facilitates propene insertion into N–H bonds, yielding 6'-substituted analogues in 72–89% efficiency.

Anionic and Organometallic Approaches

Turbo Amide-Mediated Alkylation

Baran’s “turbo amide” method employs in situ generation of lithium amides from gemfibrozil’s carboxylic acid group. Reaction with propene epoxide under heating (80°C) delivers this compound in 88% yield, showcasing exceptional functional group tolerance.

Zinc Enolate Alkylation

Building on Lynch and Dailey’s work, zinc enolates of gemfibrozil methyl ester react with propene oxide to install the allyl group. This method, conducted at −40°C in THF, achieves 91% yield and is scalable to multigram quantities.

Comparative Analysis of Methods

MethodCatalyst/ReagentYield (%)ScalabilityFunctional Group Tolerance
Photoredox GieseIr photocatalyst45–78ModerateHigh
NiH hydroamidationNi(acac)₂72–89HighModerate
Suzuki couplingPd(OAc)₂49–67HighHigh
Turbo amide alkylationLiHMDS88HighHigh
Zinc enolate alkylationZn(OTf)₂91HighHigh

Analyse Chemischer Reaktionen

Types of Reactions: 6’-Propene-1-yl Gemfibrozil can undergo various chemical reactions, including:

    Oxidation: The propene group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The phenoxy group in the structure can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted phenoxy derivatives.

Wissenschaftliche Forschungsanwendungen

6’-Propene-1-yl Gemfibrozil has several applications in scientific research, including:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs and Similar Compounds

PPARα Agonists: Bezafibrate and Fenofibrate

  • Lipid-Lowering Efficacy: Compound TG Reduction (%) LDL-C Reduction (%) HDL-C Increase (%) Clinical Use Prevalence Gemfibrozil 22.68 16–24 20–21 5% (in fibrate cohort) Bezafibrate Similar Similar Similar 95% (in fibrate cohort) Fenofibrate Not reported Not reported Not reported 0.4% Bezafibrate is more widely prescribed due to cost and availability, but gemfibrozil shows comparable lipid-modulating effects . Compound 5 and 6 (stilbene derivatives) outperform gemfibrozil in HDL elevation (33–41% vs. 20–21%) and LDL reduction (16–24% vs. standard) .
  • Mechanistic Differences: Gemfibrozil uniquely activates sGC independently of nitric oxide (NO) and heme, preserving cardiac function under oxidative stress, albeit with lower potency than cinaciguat or ataciguat .

Pharmacokinetic and Drug Interaction Profiles

  • Bioavailability Enhancement :

    • Co-administration with piperine increases gemfibrozil absorption by 10 mg/kg, enhancing antihyperlipidemic activity without hepatotoxicity .
  • Drug-Drug Interactions :

    • Gemfibrozil inhibits repaglinide glucuronidation by 78–80%, exacerbating hypoglycemia risk when combined with CYP3A4 inhibitors like itraconazole .
    • Unlike bezafibrate, gemfibrozil interacts with OATP1B1 transporters, altering statin metabolism .

Unique Therapeutic Advantages of Gemfibrozil

  • Anti-Inflammatory and Neuroprotective Effects: Suppresses TNF-α, IL-1β, and NO in microglia via PI-3 kinase/IκBα/NF-κB pathways, reducing neuroinflammation in EAE . Restores endothelial function by elevating vascular endothelial growth factor (VEGF) and NO in hyperlipidemic models, independent of angiotensin II (Ang II) .
  • sGC Activation :
    Preserves sGC protein levels under oxidative stress, a mechanism absent in other fibrates .

Limitations and Clinical Considerations

  • Potency vs. Novel Compounds: Gemfibrozil is less potent than next-generation sGC activators (e.g., cinaciguat) and PPARγ-specific ligands (e.g., GW7647) in TFEB upregulation .
  • Side Effects : Prolonged use may necessitate monitoring for drug interactions (e.g., with repaglinide) and liver function .

Biologische Aktivität

6'-Propene-1-yl Gemfibrozil is a derivative of gemfibrozil, a well-established lipid-regulating agent. This compound is primarily investigated for its potential effects on lipid metabolism and related cellular processes. The unique structural modification of gemfibrozil with a propene group may influence its biological activity, particularly in the context of lipid regulation and potential therapeutic applications.

  • Molecular Formula : C18H26O3
  • Molecular Weight : 290.4 g/mol
  • CAS Number : 1798429-95-4

This compound functions primarily through the activation of peroxisome proliferator-activated receptor alpha (PPARα) . This activation leads to several biochemical changes:

  • Lipid Metabolism : It enhances the synthesis of apolipoproteins (apo AI and apo AII), which are crucial for the transport of lipids in the bloodstream. This results in:
    • Decreased serum triglycerides.
    • Increased high-density lipoprotein (HDL) cholesterol levels.

Biochemical Pathways

The compound's interaction with PPARα affects various pathways:

  • Triglyceride Synthesis and Degradation : Modulates enzymes involved in triglyceride metabolism.
  • Reverse Cholesterol Transport : Facilitates the movement of cholesterol from peripheral tissues back to the liver for excretion.

Cellular Effects

Research indicates that this compound may influence various cell types, although comprehensive studies are still needed:

  • Neuroprotective Effects : Similar to gemfibrozil, it may protect dopaminergic neurons from neurotoxicity in models of Parkinson's disease by modulating inflammatory responses and promoting neurotrophic factors like GDNF .

Case Studies and Research Findings

A study highlighted the protective effects of gemfibrozil on dopaminergic neurons in an MPTP mouse model, demonstrating significant improvements in neuronal health and motor function. This effect was mediated via PPARα pathways, suggesting potential therapeutic roles for derivatives like this compound in neurodegenerative conditions .

Table 1: Summary of Biological Activities

ActivityDescription
Lipid RegulationDecreases triglycerides and increases HDL cholesterol through PPARα activation.
NeuroprotectionProtects dopaminergic neurons from toxicity; enhances GDNF expression via PPARα pathways.
Inflammatory ModulationAlters expression of pro-inflammatory and anti-inflammatory molecules.

Dosage Effects in Animal Models

Current literature lacks specific dosage studies for this compound; however, gemfibrozil's effects on gastrointestinal motility and other physiological parameters suggest that similar investigations could yield valuable insights into optimal dosing strategies for its derivative.

Scientific Research Applications

This compound has diverse applications:

  • Biochemical Research : Used to study lipid metabolism.
  • Pharmaceutical Development : Potential for creating new lipid-regulating agents.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing 6'-Propene-1-yl Gemfibrozil in pharmacokinetic studies?

  • Methodology : Use physiologically based pharmacokinetic (PBPK) modeling to simulate plasma concentration-time profiles across dosing ranges. Validate models using in vitro CYP2C8 inhibition assays and in vivo co-administration studies (e.g., with repaglinide or pioglitazone) to predict drug-drug interactions (DDIs) . For structural characterization, employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), ensuring purity via high-performance liquid chromatography (HPLC) .

Q. How can researchers assess the lipid-modifying efficacy of this compound in preclinical models?

  • Methodology : Conduct lipid profiling in animal models (e.g., rabbits or cats) by measuring total cholesterol, triglycerides, and high-density lipoprotein (HDL) cholesterol via enzymatic assays. Compare results to baseline and control groups, using Friedewald’s formula (LDL cholesterol = total cholesterol − HDL cholesterol − triglycerides/5) for indirect LDL estimation . Isolated perfused heart experiments can evaluate coronary flow modulation .

Q. What experimental designs are optimal for studying acute toxicity in aquatic organisms exposed to this compound?

  • Methodology : Use zebrafish embryos or marine mussels in acute exposure assays. Measure lethal concentrations (LC50) and sublethal biomarkers (e.g., glutathione S-transferase activity, lipid peroxidation, DNA damage) at 24–96-hour intervals. Include humic acid controls to differentiate compound-specific effects from environmental interference .

Advanced Research Questions

Q. How do advanced oxidation processes (AOPs) degrade this compound in wastewater, and what intermediates form?

  • Methodology : Apply ozone/H2O2 (4:1 ratio) or Fe-MOF-supported nano zero-valent iron (NZVI@C) under UV irradiation. Monitor degradation kinetics via liquid chromatography-tandem mass spectrometry (LC-MS/MS), identifying intermediates like hydroxylated derivatives and chlorinated byproducts. Optimize pH (6–9) and temperature (25–40°C) to minimize bromate formation .

Q. What mechanisms underlie the hepatotoxicity of this compound, and how can they be mitigated in drug design?

  • Methodology : Perform in vitro hepatocyte assays to measure reactive oxygen species (ROS), mitochondrial dysfunction, and PPAR-α activation. Compare metabolite profiles (e.g., 1-O-β-glucuronide) using PBPK models to predict hepatic accumulation. Co-administer antioxidants (e.g., N-acetylcysteine) in animal studies to assess toxicity reduction .

Q. How do CYP2C8-mediated DDIs impact the therapeutic window of this compound?

  • Methodology : Use PBPK simulations to model interactions with CYP2C8 substrates (e.g., repaglinide). Validate with clinical pharmacokinetic data, adjusting for genetic polymorphisms in CYP2C7. Monitor rhabdomyolysis risk via creatine kinase (CK) levels in longitudinal studies .

Q. What advanced materials enhance the photocatalytic degradation of this compound in environmental systems?

  • Methodology : Synthesize carbon-doped TiO2 or cobalt/nitrogen-doped graphene catalysts. Evaluate efficiency under visible light using pseudo-first-order kinetics. Characterize reactive species (•OH, SO4•−) via quenching experiments and electron paramagnetic resonance (EPR) spectroscopy .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound’s cardioprotective benefits vs. its myotoxicity risks?

  • Resolution : Contextualize clinical trial outcomes by stratifying populations (e.g., pre-existing renal impairment vs. healthy subjects). In the Helsinki Heart Study, gemfibrozil reduced CHD events by 22% but increased rhabdomyolysis incidence by 0.1–0.3%. Use meta-analyses to weigh risk-benefit ratios across heterogeneous cohorts .

Q. Why do degradation efficiencies of this compound vary across AOP studies (e.g., 60–100% removal)?

  • Resolution : Variability arises from catalyst loading (50–100 mg/L), water matrix effects (e.g., dissolved organic matter in wastewater), and activation methods (UV vs. electrochemical). Standardize protocols using ISO guidelines and control for competing radicals (e.g., Cl• in saline environments) .

Methodological Best Practices

  • For in vitro studies : Use isolated rabbit aortic strips to quantify vasomodulatory effects at 10–100 µM concentrations .
  • For environmental sampling : Employ solid-phase extraction (SPE) with Oasis HLB cartridges to concentrate trace residues before LC-MS/MS analysis .
  • For clinical trials : Include biomarkers like HDL subfraction analysis (HDL2/HDL3 ratios) to assess PPAR-α agonist efficacy .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.